1-(2-Bromoethyl)imidazolidin-2-one

Organic Synthesis Alkylation Electrophilic Reactivity

Researchers requiring a reliable electrophilic handle for installing the imidazolidin-2-one scaffold often face supply inconsistency. 1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0) solves this as a high-purity building block with a reactive primary alkyl bromide. • Enables straightforward SN2 conjugation with amines, thiols, and enolates for pharmaceutical and agrochemical discovery. • Hydrophilic core (LogP -0.014) suits aqueous bioconjugation and CNS-focused library synthesis. • Consistent 95% purity across global suppliers ensures reproducible alkylation and heterobifunctional linker construction.

Molecular Formula C5H9BrN2O
Molecular Weight 193.04 g/mol
CAS No. 328569-74-0
Cat. No. B1528107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)imidazolidin-2-one
CAS328569-74-0
Molecular FormulaC5H9BrN2O
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCBr
InChIInChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
InChIKeyOXIDPIFLOWJKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)imidazolidin-2-one Profile and Procurement


1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0) is a heterocyclic building block comprising a cyclic urea (imidazolidin-2-one) core functionalized with a 2-bromoethyl substituent at the N1 position, with a molecular formula of C5H9BrN2O and a molecular weight of 193.04 g/mol . Commercial availability is established with suppliers offering this compound at purities ≥95% [1]. As a member of the imidazolidin-2-one class, this compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures, with the bromoethyl group providing a reactive electrophilic handle for nucleophilic substitution and alkylation reactions .

Core Identity
Heterocyclic building block with cyclic urea scaffold and primary alkyl bromide handle
Workflow Role
Direct electrophile for SN2 alkylation; introduces imidazolidin-2-one moiety onto nucleophiles
Selection Context
Bromoethyl reactivity enables straightforward installation without extra activation steps

Risks of Substituting with Other Imidazolidinones


Imidazolidin-2-one derivatives cannot be treated as freely interchangeable building blocks due to the profound influence of the N1-substituent on both reactivity and downstream molecular properties. The presence of the 2-bromoethyl group in this specific compound imparts a distinct electrophilic character, enabling alkylation and nucleophilic substitution pathways that are absent in non-halogenated analogs . Furthermore, the cyclic urea core provides a rigid scaffold that influences the spatial orientation of the attached functional groups, a feature exploited in asymmetric synthesis where chiral 2-imidazolidinones serve as auxiliaries [1]. Substitution with a different derivative—for example, one lacking the bromoethyl handle or bearing an alternative N-substituent—would fundamentally alter the reaction trajectory, potentially compromising yield, selectivity, or the viability of the target synthesis altogether.

Halogen-free imidazolidinones lack the electrophilic handle required for direct alkylation; reactivity profile may shift significantly.
Alternative N‑substituents (e.g., methyl, chloroethyl) can alter leaving‑group kinetics and downstream reaction trajectory.
Scaffold variations (e.g., hydantoin vs. imidazolidinone) change polarity and spatial orientation, affecting purification and molecular recognition.

Quantitative Evidence for 1-(2-Bromoethyl)imidazolidin-2-one


Electrophilic Reactivity vs. Non-Halogenated Analogs

1-(2-Bromoethyl)imidazolidin-2-one contains a 2-bromoethyl substituent at the N1 position, which confers significant electrophilic reactivity absent in non-halogenated imidazolidin-2-ones. The presence of a primary alkyl bromide enables direct participation in nucleophilic substitution (SN2) and alkylation reactions without requiring additional activation steps. This is a class-level inference based on the well-established reactivity of alkyl halides, and direct head-to-head kinetic comparisons for this specific compound were not identified in the accessible literature.

Alkylation Capability
Class-level inference
Bromoethyl group enables direct SN2; non‑halogenated analogs require activation
Enables building block reactivity
Direct kinetic comparison not reported
Organic Synthesis Alkylation Electrophilic Reactivity

Leaving Group Potency vs. Chloroethyl Analog

As a primary alkyl bromide, the 2-bromoethyl group in the target compound is expected to exhibit a higher reaction rate in nucleophilic substitution compared to the corresponding 2-chloroethyl analog. This is a class-level inference based on the well-established leaving group ability series (Br⁻ > Cl⁻). While a direct experimental comparison of these two specific imidazolidinones is not available, the fundamental reactivity difference of the halogens is a reliable predictor of relative performance in SN2 reactions.

Leaving Group Rate
Class-level inference
Bromide ~50–100× faster than chloride in SN2 (standard physical organic chemistry principle)
Faster reaction kinetics expected
Direct comparison of imidazolidinones not available
Reaction Kinetics Alkylating Agent Leaving Group

Scaffold Impact on Physicochemical Properties vs. Hydantoin

The target compound (imidazolidin-2-one core) can be differentiated from a closely related bromoethyl-functionalized heterocycle, 5-(2-bromoethyl)hydantoin (imidazolidine-2,4-dione). While both contain a reactive bromoethyl group, the core scaffolds differ by the presence of an additional carbonyl group in the hydantoin (a cyclic urea vs. a cyclic imide). This structural difference leads to quantifiable changes in key physicochemical properties that impact compound selection .

Hydrophilicity vs. Hydantoin
Cross-study comparable
LogP = −0.014 vs. 0.3 (hydantoin); more hydrophilic by ≈0.3 LogP units
Higher water solubility context
Calculated values; experimental verification advised
Scaffold Comparison Physicochemical Properties Drug Discovery

Optimal Application Scenarios for 1-(2-Bromoethyl)imidazolidin-2-one


N-Alkylated Bioactive Molecule Synthesis

This compound is optimally employed as an electrophilic building block for introducing an imidazolidin-2-one moiety onto a wide range of nucleophiles (e.g., amines, thiols, enolates) . The presence of the primary alkyl bromide enables straightforward SN2 reactions to generate complex intermediates for pharmaceutical and agrochemical discovery programs. The cyclic urea core is a privileged scaffold found in numerous bioactive compounds [1], and this reagent provides a direct route for its installation.

Heterobifunctional Linker and Probe Development

The combination of a reactive alkyl bromide and a polar cyclic urea core makes this compound a valuable precursor for heterobifunctional linkers. The bromoethyl group can be used to attach the molecule to a biomolecule or solid support, while the secondary amine (after deprotection or further modification of the urea) or the urea oxygen itself can be functionalized for subsequent conjugation steps. This is supported by its physicochemical profile, including high water solubility (LogP = -0.014) , which is advantageous for bioconjugation applications in aqueous media.

CNS Drug Discovery SAR Campaigns

Imidazolidin-2-one derivatives are recognized as privileged scaffolds in medicinal chemistry, with known activity against various therapeutic targets, including those relevant to neurological conditions [1]. The specific properties of 1-(2-bromoethyl)imidazolidin-2-one—including its low LogP (good water solubility) and low molecular weight (193 Da)—align with the physicochemical parameters often sought for central nervous system (CNS) drug candidates. This compound can serve as a versatile starting point for the synthesis of focused libraries for structure-activity relationship (SAR) studies.

Cyclic Urea Alkylation Process Development

This compound serves as a key substrate or reference standard for developing and optimizing alkylation methodologies involving cyclic ureas [2]. Given the broad interest in cyclic urea compounds for various applications , establishing robust, high-yielding protocols for their synthesis and subsequent derivatization is of high importance. Researchers can use this well-defined bromoethyl derivative to benchmark new catalytic systems, explore alternative solvents, or develop greener alkylation protocols, as its reactivity is representative of a wider class of cyclic urea alkyl halides.

Application
Selection Property
Validation Focus
N‑alkylated compound library synthesis
Electrophilic alkylation handle
Reactivity with amines, thiols, enolates
Heterobifunctional linker research
Dual functionalization: alkyl bromide + urea
Aqueous bioconjugation compatibility
CNS‑targeted scaffold derivatization
Low molecular weight, polar scaffold
CNS physicochemical parameter fit
Alkylation methodology development
Reactivity benchmark for cyclic urea alkyl halides
Reaction condition optimization

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